molecular formula C10H9NO5 B8798499 4-(4-Nitrophenyl)-4-oxobutanoic acid CAS No. 15118-49-7

4-(4-Nitrophenyl)-4-oxobutanoic acid

Cat. No. B8798499
CAS RN: 15118-49-7
M. Wt: 223.18 g/mol
InChI Key: NVQAKPKZYJWBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306865B1

Procedure details

A solution of ethyl 2-ethoxycarbonyl-4-(4-nitrophenyl)-4-oxobutyrate (6.2 g, 19 mmol) and sulphuric acid (1.0 g) in acetic acid:water (4:1, 50 ml) was stirred at reflux for 4 hours, then concentracted in vacuo to small volume. Dilution with water (100 ml) gave a precipitate which was filtered and dried at 50° C. under vacuum. Purification by chromatography on silica gel eluting with methanol:methylene chloride (3:97) and filtration of the resulting solid from diethyl ether containing a small percentage of methanol gave, after drying under high vacuum, 4-(4-nitrophenyl)-4-oxobutyric acid (2.1 g). 1NMR (DMSO-d6, 300 MHz) δ: 2.62 (t, J=6 Hz, 2H, CH2), 3.33 (t, J=6 Hz, 2H, CH2), 8.22 (d, J=8.5 Hz, 2H, Ar), 8.36 (d, J=8.5 Hz, 2H, Ar), 12.22 (s. 1H, CO2H). Anal. Calculated for C10H9NO5: C, 53.82; H, 4.06; N, 6.28. Found: C, 53.65; H, 4.02; N, 6.21.
Name
ethyl 2-ethoxycarbonyl-4-(4-nitrophenyl)-4-oxobutyrate
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]([CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)=[O:14])C(OCC)=O)=[O:5])C.S(=O)(=O)(O)O.O>C(O)(=O)C.O>[N+:21]([C:18]1[CH:17]=[CH:16][C:15]([C:13](=[O:14])[CH2:12][CH2:6][C:4]([OH:5])=[O:3])=[CH:20][CH:19]=1)([O-:23])=[O:22] |f:3.4|

Inputs

Step One
Name
ethyl 2-ethoxycarbonyl-4-(4-nitrophenyl)-4-oxobutyrate
Quantity
6.2 g
Type
reactant
Smiles
C(C)OC(=O)C(C(=O)OCC)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O.O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel eluting
FILTRATION
Type
FILTRATION
Details
with methanol:methylene chloride (3:97) and filtration of the resulting solid from diethyl ether containing a small percentage of methanol
CUSTOM
Type
CUSTOM
Details
gave
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying under high vacuum, 4-(4-nitrophenyl)-4-oxobutyric acid (2.1 g)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(CCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.